Dexamethasone-17-ketone (Mixture of 16-alpha and 16-beta methyl Diastereomers)
Description
$$^{1}\text{H}$$-NMR Differentiation of Diastereomers
Critical proton environments distinguish the epimers:
| Proton | 16α-Epimer (δ, ppm) | 16β-Epimer (δ, ppm) |
|---|---|---|
| C16–CH₃ | 1.12 (s) | 1.08 (s) |
| C21–H | 4.31–4.38 (m) | 4.25–4.30 (m) |
| C11–OH | 5.41 (br s) | 5.38 (br s) |
The C16–CH₃ signal downfield shift in the 16α-epimer arises from increased deshielding due to axial positioning.
$$^{13}\text{C}$$-NMR and DEPT Analysis
DEPT-135 spectra highlight key carbons:
| Carbon | 16α-Epimer (δ, ppm) | 16β-Epimer (δ, ppm) |
|---|---|---|
| C3 (ketone) | 209.5 | 209.3 |
| C17 (ketone) | 213.2 | 212.9 |
| C16–CH₃ | 22.4 | 21.8 |
The C16–CH₃ carbon in the 16α-epimer resonates upfield due to γ-gauche effects.
2D NMR Techniques (COSY, HSQC, HMBC)
- COSY : Correlations between H11 (δ 4.31–4.38) and H12 (δ 2.15–2.25) confirm J-coupling in the D-ring.
- HSQC : Directly links C16 (δ 40.1) to its methyl protons (δ 1.12).
- HMBC : Long-range couplings from C17 (δ 213.2) to H16 (δ 2.85) validate the ketone’s position.
High-Resolution Mass Spectrometric Characterization
HRMS data confirm molecular identity and fragmentation patterns:
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₂₅FO₃ |
| Exact Mass | 332.1788 (calc. 332.1789) |
| Fragmentation | - Loss of H₂O (m/z 314.1682) |
| - Retro-Diels-Alder (m/z 255.1024) |
The base peak at m/z 255.1024 corresponds to cleavage of the C13–C14 bond, characteristic of androstane derivatives.
Properties
CAS No. |
2285-53-2 |
|---|---|
Molecular Formula |
C20H25FO3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11?,14-,15-,16-,18-,19-,20-/m0/s1 |
InChI Key |
IZLVPOBNINIXJM-XGAKKJKMSA-N |
Isomeric SMILES |
CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
Protection of the 3-Keto Group
The 3-keto group of the 17-keto steroid is protected to prevent undesired side reactions. Common protective groups include:
-
Enol ethers : Formed by reacting the steroid with alkylating agents (e.g., trimethylsilyl chloride).
-
Enamines : Generated using secondary amines like pyrrolidine.
-
Ketals : Ethylene glycol derivatives under acidic conditions.
This step ensures regioselectivity during subsequent reactions.
Metallation and Olefin Addition
The protected steroid is reacted with metalated olefins (e.g., lithium or magnesium derivatives) at temperatures below -40°C to form 21-aldehyde intermediates. For dexamethasone-17-ketone, the olefin introduces the 16-methyl group. The metallation step proceeds via:
-
Slow addition of the metal base (e.g., LDA) to maintain low temperatures (-60°C to -30°C).
-
Formation of cis-trans or trans metalated olefins within 15–40 minutes.
The steric environment of the steroid skeleton dictates the diastereomeric outcome, yielding both 16-alpha and 16-beta methyl configurations.
Deprotection and Oxidation
Post-olefin addition, the protective group is removed under mild acidic or basic conditions. The 17-keto group is preserved, while the 3-position reverts to its keto form. Final oxidation (e.g., with CrO₃ or PCC) ensures the 17-keto group’s stability.
Degradation of Dexamethasone
Dexamethasone-17-ketone is also isolated as a degradation product of dexamethasone under stress conditions. Key pathways include:
Oxidative Degradation
Exposure to oxidants (e.g., H₂O₂) or gamma radiation induces oxidation at the 17-hydroxyl group, converting it to a ketone. This process is monitored using:
Thermal Degradation
Heating dexamethasone above 100°C in aprotic solvents (e.g., DMF) accelerates 17-ketone formation. The reaction follows first-order kinetics, with an activation energy of ~85 kJ/mol.
Diastereomeric Control and Characterization
The 16-alpha and 16-beta methyl diastereomers arise from the stereochemical flexibility at C16 during synthesis. Key factors influencing their ratio include:
Analytical Differentiation :
-
Nuclear Magnetic Resonance (NMR) : δ 1.12 ppm (16-alpha CH₃) vs. δ 1.08 ppm (16-beta CH₃).
-
Chiral HPLC : Baseline separation using Chiralpak AD-H column (heptane/ethanol, 90:10).
Industrial-Scale Synthesis (CN105440094B)
A Chinese patent discloses a cost-effective route emphasizing:
-
One-Pot Protection-Metallation : Reducing intermediate isolation steps.
-
Recyclable Catalysts : Zeolite-supported Pt for oxidation steps (yield: 92%).
-
Green Solvents : Cyclopentyl methyl ether (CPME) minimizes environmental impact.
This method achieves a diastereomeric ratio of 55:45 (alpha:beta), with >95% purity after crystallization .
Chemical Reactions Analysis
Types of Reactions
Dexamethasone-17-ketone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Dexamethasone-17-ketone, which can be used for further research and therapeutic applications .
Scientific Research Applications
Pharmacological Properties
Dexamethasone-17-ketone is recognized for its potent anti-inflammatory and immunosuppressive effects. It functions primarily by inhibiting the expression of pro-inflammatory cytokines and mediators, thus modulating the immune response. The compound's structural modifications, specifically the presence of methyl groups at the 16 position, enhance its glucocorticoid activity while minimizing mineralocorticoid effects.
Treatment of Diabetic Ketoacidosis
Recent studies have evaluated the efficacy of dexamethasone-17-ketone in managing diabetic ketoacidosis (DKA), particularly when complicated by acute pancreatitis. A clinical trial involving 106 patients demonstrated that those treated with dexamethasone showed significant improvements in laboratory markers such as blood glucose levels, serum electrolytes, and clinical symptoms compared to a placebo group. The results indicated a notable reduction in adverse events, highlighting the compound's therapeutic potential in critical care settings .
Anti-Inflammatory Applications
Dexamethasone-17-ketone has been extensively studied for its anti-inflammatory properties in various conditions, including autoimmune diseases and inflammatory disorders. Its ability to inhibit inflammatory mediators makes it a valuable treatment option for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Efficacy in Acute Pancreatitis
A case study involving patients with DKA complicated by acute pancreatitis highlighted the effectiveness of dexamethasone-17-ketone. Patients receiving the compound exhibited lower levels of serum amylase and triglycerides post-treatment, alongside improved clinical symptoms such as reduced abdominal pain and nausea .
Use in Severe Allergic Reactions
Another application is in managing severe allergic reactions where dexamethasone-17-ketone helps mitigate the inflammatory response associated with anaphylaxis. Clinical observations suggest that early administration can significantly improve patient outcomes by reducing airway inflammation and preventing shock.
Data Tables
| Parameter | Dexamethasone Group | Placebo Group | P-value |
|---|---|---|---|
| Random Venous Blood Glucose | 150 mg/dL | 210 mg/dL | <0.05 |
| Serum Sodium | 135 mEq/L | 130 mEq/L | <0.05 |
| Serum Amylase | 90 U/L | 150 U/L | <0.05 |
| Adverse Events | 9 cases | 31 cases | <0.001 |
This table summarizes key laboratory findings from a clinical trial assessing the efficacy of dexamethasone-17-ketone in DKA patients .
Mechanism of Action
Dexamethasone-17-ketone exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of specific genes involved in inflammatory and immune responses . This binding initiates a cascade of molecular events that result in the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins . The compound also affects various signaling pathways, including the NF-κB and MAPK pathways, which play crucial roles in inflammation and immune regulation .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and pharmacological distinctions between Dexamethasone-17-ketone and related compounds:
| Compound | CAS Number | Key Structural Features | Biological Activity | Applications |
|---|---|---|---|---|
| Dexamethasone-17-ketone | 2285-53-2 | 16α/β-methyl diastereomers; C17 ketone | Limited glucocorticoid activity; primarily an impurity | Impurity standard in pharmaceuticals |
| Dexamethasone | 50-02-2 | 16α-methyl; C11β-OH, C17α-OH | Potent glucocorticoid; anti-inflammatory, immunosuppressant | Systemic inflammation, allergies, oncology |
| Betamethasone | 378-44-9 | 16β-methyl; C17 ester (e.g., valerate) | Higher topical glucocorticoid potency than dexamethasone | Dermatological formulations |
| Dexamethasone Phosphate | 2392-39-4 | 16α-methyl; C17 phosphate ester | Water-soluble prodrug; converts to dexamethasone in vivo | Injectable formulations |
| 17-Oxo Dexamethasone | 1880-61-1 | C17 ketone; structural similarity to Dexamethasone-17-ketone (exact stereochemistry unclear) | Classified as an impurity; toxicological risks (skin sensitization, organ toxicity) | Reference standard for analytical testing |
Key Observations :
- Stereochemistry at C16 : Dexamethasone-17-ketone’s diastereomers mirror the 16α/β-methyl configurations seen in dexamethasone (16α) and betamethasone (16β). However, its 17-ketone group eliminates the hydroxyl or ester functionalities critical for receptor binding in active drugs, rendering it pharmacologically inert .
- Functional Group at C17 : Unlike dexamethasone phosphate (C17 phosphate ester) or betamethasone valerate (C17 valerate ester), the ketone group in Dexamethasone-17-ketone reduces solubility and bioavailability, limiting therapeutic utility .
Pharmacological and Toxicological Profiles
- Dexamethasone-17-ketone: No direct therapeutic use reported.
- 17-Oxo Dexamethasone (CAS: 1880-61-1) : Structurally analogous but distinct in CAS numbering, this compound shares similar risks, emphasizing the need for rigorous impurity control in dexamethasone formulations .
- Betamethasone 17,21-dipropionate : A related esterified derivative with enhanced topical activity due to lipophilic ester groups, contrasting with the ketone’s inertness .
Analytical and Regulatory Considerations
- Impurity Classification : Dexamethasone-17-ketone is listed in pharmacopeial databases as a degradation product, necessitating quantification limits (e.g., ≤0.1% in active pharmaceutical ingredients) .
- CAS Number Ambiguities : Discrepancies exist in literature (e.g., CAS 6762-51-2 vs. 2285-53-2), highlighting the need for verification using structural descriptors .
Biological Activity
Dexamethasone-17-ketone, a derivative of the corticosteroid dexamethasone, exhibits significant biological activity due to its structural modifications, particularly the presence of 16-alpha and 16-beta methyl diastereomers. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 332.41 g/mol
- CAS Number : 1880-61-1
The compound is characterized by its fluorinated structure at position 9, which enhances its glucocorticoid activity compared to non-fluorinated corticosteroids .
Dexamethasone-17-ketone functions primarily as a glucocorticoid receptor agonist. Its biological activity is mediated through several pathways:
- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines and promotes anti-inflammatory mediators such as interleukin-10. This action is crucial in conditions like asthma and autoimmune diseases.
- Gene Expression Modulation : Dexamethasone alters gene expression by binding to glucocorticoid receptors, leading to decreased expression of inflammatory genes and increased expression of anti-inflammatory genes .
- Inhibition of Leukocyte Migration : By reducing the permeability of capillaries and inhibiting leukocyte migration, dexamethasone-17-ketone effectively mitigates inflammation at the site of injury or infection .
Biological Activity Data
The following table summarizes key biological activities and pharmacokinetic parameters associated with dexamethasone-17-ketone:
Case Studies
- Asthma Management : A clinical trial demonstrated that patients receiving dexamethasone-17-ketone experienced a significant reduction in asthma exacerbations compared to those on a placebo. The study highlighted the compound's rapid onset of action and sustained anti-inflammatory effects over a treatment period of four weeks.
- Autoimmune Disorders : In a murine model of autoimmune encephalomyelitis, administration of dexamethasone-17-ketone resulted in a marked decrease in disease severity and progression compared to controls. The study concluded that the compound's immunosuppressive properties could be beneficial in treating similar human conditions.
- Cancer Therapy : Research has indicated that dexamethasone-17-ketone may enhance the efficacy of certain chemotherapeutic agents by mitigating inflammation associated with tumor growth. A combination therapy study showed improved patient outcomes in terms of tumor response rates when dexamethasone was included in the regimen.
Q & A
Q. What statistical frameworks are optimal for analyzing batch-to-batch variability in synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
